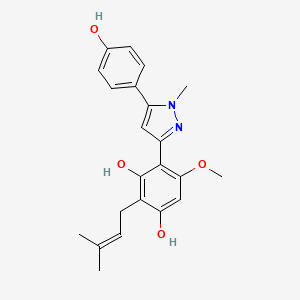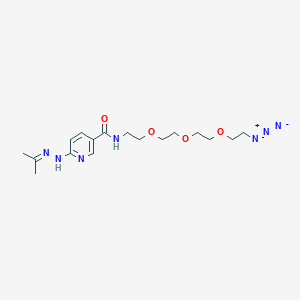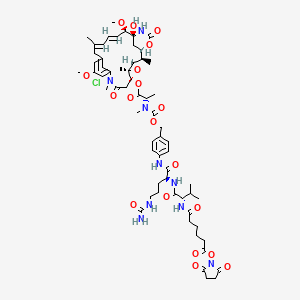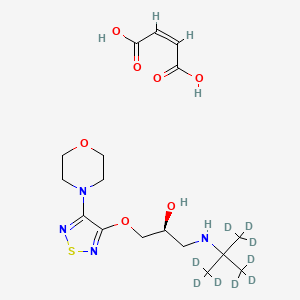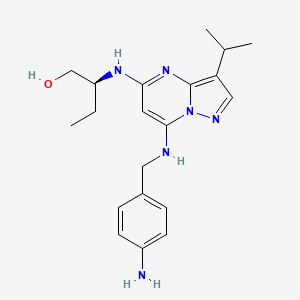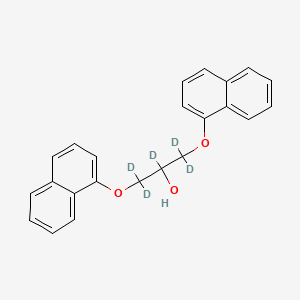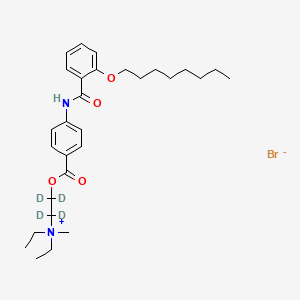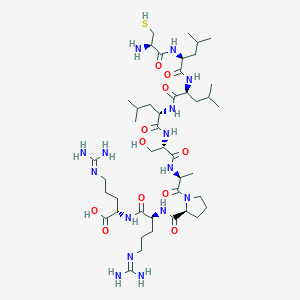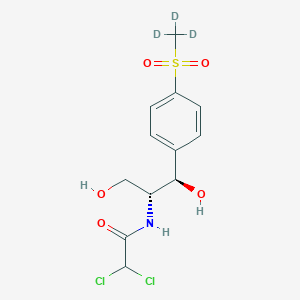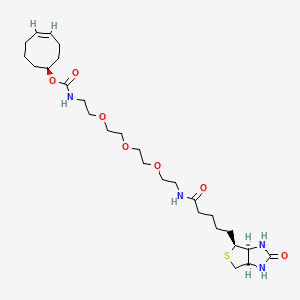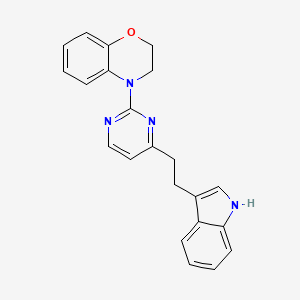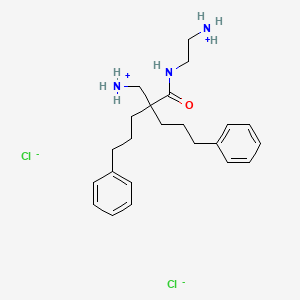![molecular formula C69H87N19O7 B12423534 c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Industrial Production Methods
Industrial production of c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Amino acid derivatives with protecting groups in the presence of coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)
Major Products
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acids, which can enhance or reduce the peptide’s antibacterial activity .
Scientific Research Applications
c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in disrupting bacterial cell membranes and its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating infections caused by drug-resistant bacteria.
Industry: Utilized in the development of new antimicrobial coatings and materials
Mechanism of Action
The mechanism of action of c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] involves its interaction with bacterial cell membranes. The amphiphilic nature of the peptide allows it to insert into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This membranolytic property is crucial for its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
c[Arg-Arg-Arg-Arg-Trp-Trp-Trp]: Another amphiphilic peptide with similar antibacterial properties but different amino acid composition.
c[Arg-Arg-Arg-Arg-Phe-Phe-Phe]: A peptide with phenylalanine residues instead of diphenylalanine, exhibiting different spectrum of activity
Uniqueness
c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] is unique due to its specific sequence of arginine and diphenylalanine residues, which confer distinct structural and functional properties. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C69H87N19O7 |
|---|---|
Molecular Weight |
1294.6 g/mol |
IUPAC Name |
1-[3-[(2R,5S,8S,11S,14R,17R,20R)-5,8,11-tribenzhydryl-14,17,20-tris(3-carbamimidamidopropyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine |
InChI |
InChI=1S/C69H87N19O7/c70-66(71)78-39-19-35-49-59(89)82-50(36-20-40-79-67(72)73)60(90)84-52(38-22-42-81-69(76)77)62(92)86-57(54(45-27-11-3-12-28-45)46-29-13-4-14-30-46)64(94)88-58(55(47-31-15-5-16-32-47)48-33-17-6-18-34-48)65(95)87-56(53(43-23-7-1-8-24-43)44-25-9-2-10-26-44)63(93)85-51(61(91)83-49)37-21-41-80-68(74)75/h1-18,23-34,49-58H,19-22,35-42H2,(H,82,89)(H,83,91)(H,84,90)(H,85,93)(H,86,92)(H,87,95)(H,88,94)(H4,70,71,78)(H4,72,73,79)(H4,74,75,80)(H4,76,77,81)/t49-,50-,51-,52-,56+,57+,58+/m1/s1 |
InChI Key |
HEBCCJHHJLJQEG-FWCQMXPVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C([C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


